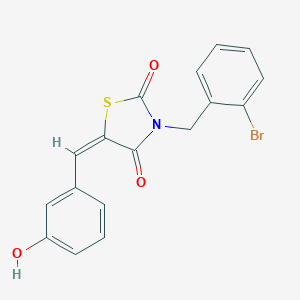![molecular formula C21H19N5OS B305853 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B305853.png)
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide, commonly known as 'AMTNA,' is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. AMTNA is a thiol-containing compound that has been studied for its potential use in various biochemical and physiological applications.
作用機序
The exact mechanism of action of AMTNA is not fully understood, but studies have shown that it works by inhibiting various enzymes and pathways that are involved in the growth and proliferation of cancer cells. AMTNA has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
AMTNA has been shown to have a variety of biochemical and physiological effects. Studies have shown that AMTNA can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. AMTNA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, AMTNA has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using AMTNA in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer and more effective treatment for cancer than traditional chemotherapy. However, one of the limitations of using AMTNA in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for research on AMTNA. One area of research could be to further investigate its anti-cancer properties and potential use as a cancer treatment. Another area of research could be to explore its potential use as an anti-inflammatory agent and treatment for neurodegenerative diseases. Additionally, future research could focus on developing more efficient methods for synthesizing AMTNA and improving its solubility in water.
合成法
The synthesis of AMTNA involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride, which is then reacted with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol to form AMTNA. The synthesis method for AMTNA has been optimized to increase the yield and purity of the compound.
科学的研究の応用
AMTNA has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of AMTNA is in the field of cancer research. Studies have shown that AMTNA has anti-cancer properties and can inhibit the growth of cancer cells. AMTNA has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
特性
製品名 |
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide |
|---|---|
分子式 |
C21H19N5OS |
分子量 |
389.5 g/mol |
IUPAC名 |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C21H19N5OS/c1-14-5-4-8-17(11-14)20-24-25-21(26(20)22)28-13-19(27)23-18-10-9-15-6-2-3-7-16(15)12-18/h2-12H,13,22H2,1H3,(H,23,27) |
InChIキー |
KKXKDSTWBMVCDV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B305770.png)
![N-(4-bromophenyl)-2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305772.png)

![(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B305775.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305779.png)
![N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305783.png)

![Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305787.png)
![Ethyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305789.png)
![Isopropyl [5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305790.png)
![Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)
![Isopropyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305792.png)

![2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)